molecular formula C21H24N4O2 B2357133 2-benzyl-5-[(4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415471-91-7

2-benzyl-5-[(4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B2357133
CAS No.: 2415471-91-7
M. Wt: 364.449
InChI Key: CAGAFYVUZNWUFY-UHFFFAOYSA-N
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Description

2-benzyl-5-[(4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that features a unique structure combining benzyl, indazole, and pyrrole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5-[(4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactions. One common approach includes the condensation of benzylamine with an indazole derivative, followed by cyclization with a pyrrole precursor under acidic or basic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-benzyl-5-[(4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of 2-benzyl-5-[(4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-benzyl-5-[(4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione lies in its combined structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

IUPAC Name

5-benzyl-2-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c26-20-16-11-24(13-19-15-8-4-5-9-18(15)22-23-19)12-17(16)21(27)25(20)10-14-6-2-1-3-7-14/h1-3,6-7,16-17H,4-5,8-13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGAFYVUZNWUFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)CN3CC4C(C3)C(=O)N(C4=O)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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